1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one
Description
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a bromine atom at the third position and a chlorine atom at the fourth position on the pyrazole ring, making it a unique and valuable chemical entity .
Properties
Molecular Formula |
C11H8BrClN2O |
|---|---|
Molecular Weight |
299.55 g/mol |
IUPAC Name |
1-[3-bromo-4-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8BrClN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3 |
InChI Key |
RLZVQPPPTCGIBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1H-pyrazole and 4-chloroacetophenone.
Reaction Conditions: The reaction between 4-bromo-1H-pyrazole and 4-chloroacetophenone is carried out under controlled conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrazole ring can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols using reagents like potassium permanganate or sodium borohydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to inhibit enzymes such as liver alcohol dehydrogenase, affecting metabolic pathways.
Pathways Involved: It interferes with oxidative phosphorylation and calcium uptake, leading to various biochemical effects.
Comparison with Similar Compounds
1-(3-Bromo-4-(4-chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds:
4-Bromopyrazole: Similar in structure but lacks the ethanone group, making it less versatile in certain reactions.
4-Chloroacetophenone: While it shares the chloroacetophenone moiety, it does not have the pyrazole ring, limiting its applications in heterocyclic chemistry.
1-(4-Bromo-3-chlorophenyl)ethanone: This compound is structurally similar but lacks the pyrazole ring, affecting its reactivity and applications.
Biological Activity
1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one, with the CAS number 1343801-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
The molecular formula for 1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one is C11H8BrClN2O. It features a pyrazole ring substituted with bromine and chlorine atoms, which are known to influence biological activity through various mechanisms.
Antibacterial Activity
Research indicates that compounds with halogen substitutions, such as bromine and chlorine, can exhibit significant antibacterial properties. The compound has been tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
In a study focusing on pyrazole derivatives, it was found that the presence of halogen groups enhanced the antibacterial efficacy against both S. aureus and E. coli . The compound exhibited complete bactericidal activity within 8 hours against these strains.
Antifungal Activity
The antifungal potential of 1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one has also been evaluated. While specific MIC values for fungal strains were not detailed in the available literature, similar pyrazole derivatives have shown varying degrees of antifungal activity, suggesting potential efficacy for this compound as well .
Case Studies
A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including 1-(3-Bromo-4-(4-chloro-1H-pyrazol-1-yl)phenyl)ethan-1-one. The study highlighted the role of halogen substituents in enhancing biological activity:
"The presence of bromine and chlorine significantly influenced the bioactivity of the synthesized compounds, leading to improved antimicrobial properties" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
